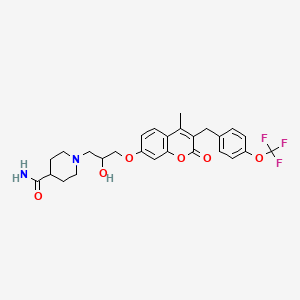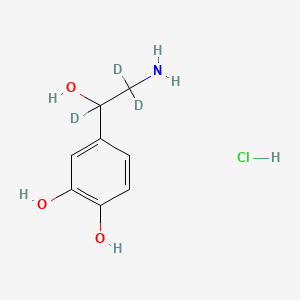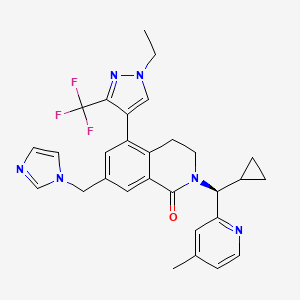
(+/-)-2-Methylbutyryl-d9 Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-2-Methylbutyryl chloride-d9 is a deuterated derivative of 2-methylbutyryl chloride. This compound is characterized by the presence of nine deuterium atoms, which replace the hydrogen atoms in the molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in scientific research to study reaction mechanisms, metabolic pathways, and molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Methylbutyryl chloride-d9 typically involves the deuteration of 2-methylbutyryl chloride. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Deuteration: This involves the use of deuterated reagents to directly introduce deuterium atoms into the molecule. For example, the reaction of 2-methylbutyryl chloride with deuterated hydrochloric acid (DCl) can result in the formation of (±)-2-Methylbutyryl chloride-d9.
Industrial Production Methods
Industrial production of (±)-2-Methylbutyryl chloride-d9 may involve large-scale deuteration processes using specialized equipment and deuterium sources. The process typically includes:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
High-Pressure Deuteration: Employing high-pressure conditions to enhance the efficiency of deuterium incorporation.
化学反应分析
Types of Reactions
(±)-2-Methylbutyryl chloride-d9 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the molecule can be substituted with other nucleophiles, such as hydroxide ions, amines, or alcohols, leading to the formation of corresponding deuterated derivatives.
Addition Reactions: The compound can participate in addition reactions with unsaturated compounds, resulting in the formation of new deuterated products.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different deuterated products.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and alcohols are commonly used in substitution reactions.
Catalysts: Catalysts such as palladium or platinum may be used in hydrogenation or deuteration reactions.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions include deuterated alcohols, amines, and other derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(±)-2-Methylbutyryl chloride-d9 has several scientific research applications, including:
Metabolic Studies: Used as a tracer in metabolic studies to understand the pathways and mechanisms of metabolism in biological systems.
Reaction Mechanism Studies: Employed to study reaction mechanisms in organic chemistry, providing insights into the behavior of molecules during chemical reactions.
Pharmaceutical Research: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Isotope Labeling: Used in isotope labeling experiments to track the movement and interaction of molecules in various chemical and biological processes.
作用机制
The mechanism of action of (±)-2-Methylbutyryl chloride-d9 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the molecule can influence the rate and outcome of chemical reactions due to the isotope effect, which can alter the bond strength and reaction kinetics. This makes the compound valuable in studying the detailed mechanisms of chemical and biological processes.
相似化合物的比较
(±)-2-Methylbutyryl chloride-d9 can be compared with other deuterated and non-deuterated analogs, such as:
2-Methylbutyryl chloride: The non-deuterated version of the compound, which lacks the isotope effect provided by deuterium.
Deuterated Acyl Chlorides: Other deuterated acyl chlorides, such as deuterated acetyl chloride or deuterated propionyl chloride, which may have similar applications but differ in their chemical structure and properties.
The uniqueness of (±)-2-Methylbutyryl chloride-d9 lies in its specific deuterium labeling, which provides distinct advantages in research applications, particularly in studying reaction mechanisms and metabolic pathways.
属性
分子式 |
C5H9ClO |
|---|---|
分子量 |
129.63 g/mol |
IUPAC 名称 |
2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
InChI 键 |
XRPVXVRWIDOORM-CBZKUFJVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)Cl)C([2H])([2H])[2H] |
规范 SMILES |
CCC(C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B12396823.png)
![3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-[2-[[(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]propanoylamino]propanoate](/img/structure/B12396827.png)


![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)
![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)

![(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid](/img/structure/B12396858.png)



